Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate is a complex organic compound with the molecular formula C20H20N2O2S . This compound features a unique structure that includes a cyano group, a methylphenyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate involves multiple steps. One common method includes the reaction of 4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinoline with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the isoquinoline moiety can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-{[4-cyano-1-(phenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.
Ethyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: The ethyl ester variant, which may have different solubility and reactivity properties.
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate: A structural isomer with potential differences in steric interactions and reactivity.
These comparisons highlight the uniqueness of Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate in terms of its specific structural features and resulting chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)17(11-21)20(22-19)25-12-18(23)24-2/h5-7,10H,3-4,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOLKPDDYNYWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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